2-(1H-indol-1-yl)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-indol-1-yl-1-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-32-21-8-6-19(7-9-21)22-10-11-24(27-26-22)28-14-16-29(17-15-28)25(31)18-30-13-12-20-4-2-3-5-23(20)30/h2-13H,14-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJRWIOHOBZREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CN4C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound has shown biological activity, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For example, it may interact with enzymes or receptors in the body, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific structural features and biological activities. Similar compounds include other indole derivatives, pyridazine derivatives, and piperazine derivatives, each with their own distinct properties and applications
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Biological Activity
The compound 2-(1H-indol-1-yl)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone represents a novel class of indole-based derivatives that have garnered attention for their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of the compound involves several key steps, typically utilizing multicomponent reactions that integrate indole and piperazine moieties. The process often includes the condensation of indole derivatives with piperazine and pyridazine components to yield the target molecule. Recent advancements in synthetic methodologies have improved the efficiency and yield of such compounds, facilitating further biological evaluations.
Antimicrobial Activity
Recent studies have indicated that indole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(1H-indol-1-yl)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone have shown promising activity against various strains of bacteria and fungi. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Antitubercular Activity
A related study highlighted the design and synthesis of substituted piperazine derivatives as potent anti-tubercular agents. Compounds from this class demonstrated IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis H37Ra, suggesting that similar structural motifs in our target compound may confer comparable efficacy against tuberculosis .
Cytotoxicity Studies
Cytotoxicity assessments on human embryonic kidney (HEK-293) cells revealed that many indole-based compounds exhibit low toxicity profiles, making them suitable candidates for further development in therapeutic applications. The cytotoxicity was evaluated using standard assays, confirming that these compounds do not significantly affect normal human cell viability at therapeutic concentrations .
The biological activity of 2-(1H-indol-1-yl)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Indole derivatives often act as enzyme inhibitors, affecting pathways critical for microbial survival.
- Receptor Modulation : Some studies suggest that these compounds may modulate receptor activities involved in cellular signaling pathways, contributing to their therapeutic effects.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values below 10 μg/mL. |
| Study 2 | Evaluated anti-tubercular efficacy showing IC90 values indicating strong potential against Mycobacterium tuberculosis. |
| Study 3 | Investigated cytotoxic effects on HEK-293 cells revealing low toxicity at concentrations effective against pathogens. |
Q & A
Q. What are the recommended synthetic routes and characterization methods for this compound?
The compound is synthesized via multi-step organic reactions, typically involving:
- Amide coupling : Piperazine derivatives are reacted with indole-containing intermediates under conditions optimized for nucleophilic substitution or carbonyl activation .
- Heterocyclic ring formation : Pyridazin-3-yl and indol-1-yl moieties are introduced through cyclization or cross-coupling reactions .
- Purification : Recrystallization (using solvents like ethanol or dichloromethane) or column chromatography (silica gel, gradient elution) ensures high purity . Characterization :
- NMR spectroscopy (¹H, ¹³C, DEPT-135) confirms regiochemistry and substituent positions.
- Mass spectrometry (ESI-TOF or HRMS) verifies molecular weight and fragmentation patterns .
- TLC monitoring (silica plates, UV visualization) tracks reaction progress .
Q. What pharmacological targets or mechanisms are associated with this compound?
The structural hybrid of indole, pyridazine, and piperazine suggests potential interactions with:
- CNS receptors : Serotonin (5-HT) or dopamine receptors due to the indole scaffold .
- Kinase inhibition : The pyridazine moiety may target ATP-binding pockets in kinases .
- Dual receptor activity : Piperazine derivatives often exhibit affinity for histamine H₁/H₄ receptors, as seen in structurally similar compounds . Methodological Note: Target validation requires radioligand binding assays (e.g., competitive displacement studies) and functional assays (e.g., cAMP accumulation for GPCRs) .
Q. How do solubility and formulation challenges impact experimental design?
- Solubility : The compound’s logP (~3.5–4.0, estimated) suggests limited aqueous solubility. Use polar aprotic solvents (DMF, DMSO) for in vitro assays, but avoid concentrations >1% to prevent cellular toxicity .
- Formulation : For in vivo studies, employ co-solvents (e.g., PEG-400) or lipid-based nanoemulsions. Stability testing (HPLC, 24–72 hrs) under physiological pH (7.4) is critical .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when scaling up reactions?
Key factors include:
- Catalyst screening : Palladium-based catalysts for cross-coupling steps improve regioselectivity (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
- Temperature control : Exothermic reactions (e.g., acylations) require gradual reagent addition and cooling (0–5°C) to suppress side products .
- Automated platforms : Flow chemistry systems enhance reproducibility in multi-step syntheses, reducing batch-to-batch variability . Data Contradiction Example: Yields for piperazine coupling vary between 60–85% depending on solvent (DMF vs. THF). DMF improves solubility but may require longer reaction times .
Q. What structure-activity relationship (SAR) insights guide target selectivity?
- Indole substitution : 1H-indol-1-yl vs. 5-methylindole alters steric hindrance, affecting receptor binding pocket access .
- Piperazine modifications : N-alkylation (e.g., 4-methoxyphenyl vs. fluorophenyl) modulates lipophilicity and CNS penetration .
- Pyridazine positioning : 6-(4-methoxyphenyl) enhances π-π stacking in kinase inhibitors compared to unsubstituted analogs . Methodological Note: Use comparative molecular field analysis (CoMFA) to map electrostatic/hydrophobic interactions and prioritize analogs .
Q. How should researchers address contradictions in reported biological activity data?
- Assay standardization : Validate cell lines (e.g., HEK293 vs. CHO for GPCRs) and control for endogenous receptor expression .
- Metabolic stability : Test liver microsomal stability (e.g., rat/human CYP450 isoforms) to identify false positives from metabolite interference .
- Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
Q. What computational approaches predict binding modes and ADMET properties?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with 5-HT₂A or histamine receptors. Focus on piperazine’s nitrogen interactions with Asp3.32 in GPCRs .
- ADMET prediction : SwissADME or ADMETLab estimate BBB permeability (high CNS MPO score) and hepatotoxicity (CYP2D6 inhibition risk) .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes under physiological conditions .
Q. How is X-ray crystallography utilized to confirm structural hypotheses?
- Crystal growth : Slow evaporation from acetonitrile/water (7:3) produces diffraction-quality crystals .
- Data collection : Synchrotron radiation (λ = 0.71073 Å) resolves piperazine chair conformation and dihedral angles between pyridazine and indole .
- Refinement : SHELXL refines anisotropic displacement parameters, confirming bond lengths (C-C: 1.48–1.52 Å) and angles (109.5° for sp³ carbons) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
